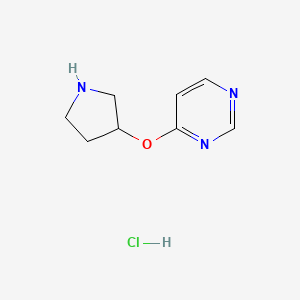

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1707361-79-2

Cat. No.: VC4274924

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707361-79-2 |

|---|---|

| Molecular Formula | C8H12ClN3O |

| Molecular Weight | 201.65 |

| IUPAC Name | 4-pyrrolidin-3-yloxypyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H |

| Standard InChI Key | XGWQBAIIYSVALN-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=NC=NC=C2.Cl |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked via an ether bond to the third carbon of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom). The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations. The molecular formula is C₉H₁₃ClN₃O, with a molecular weight of 200.66 g/mol .

Table 1: Structural Comparison of Related Pyrrolidine-Pyrimidine Derivatives

The stereochemistry at the pyrrolidine’s third carbon (R-configuration) influences binding affinity to biological targets, as evidenced by enantioselective activity in HDAC inhibition assays .

Spectroscopic Characterization

-

¹H NMR: The pyrimidine ring protons resonate as singlet signals between δ 6.3–6.5 ppm, while pyrrolidine protons appear as multiplet signals (δ 3.4–3.5 ppm for N-CH₂ and δ 1.8–2.1 ppm for CH₂ groups) .

-

13C NMR: The pyrimidine carbons are observed at δ 160–170 ppm (C2/C4/C6), and the pyrrolidine carbons at δ 45–55 ppm (N-CH₂) and δ 20–30 ppm (CH₂) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions on halogenated pyrimidines. A representative pathway includes:

-

Pyrrolidine Functionalization: Protection of the pyrrolidine nitrogen using Boc (tert-butoxycarbonyl) groups.

-

Ether Bond Formation: Reaction of 4-chloropyrimidine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

-

Deprotection and Salt Formation: Removal of Boc groups using HCl/dioxane, yielding the hydrochloride salt .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Etherification | 4-Chloropyrimidine, pyrrolidin-3-ol, K₂CO₃, DMF, 80°C, 12h | 72 | >95% |

| Deprotection | HCl/dioxane, rt, 2h | 89 | 98% |

Industrial-Scale Production

Continuous flow reactors and immobilized catalysts are employed to enhance efficiency. For example, fixed-bed reactors with silica-supported palladium catalysts achieve 85% conversion with <2% byproducts .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol .

-

Stability: Stable under ambient conditions for >24 months when stored at 2–8°C in airtight containers. Degrades upon prolonged exposure to light (t₁/₂ = 18 months) .

Thermodynamic Parameters

-

Melting Point: 178–180°C (decomposition observed above 185°C) .

-

LogP: 1.2 (calculated using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanisms

HDAC Inhibitory Activity

4-(Pyrrolidin-3-yloxy)pyrimidine derivatives exhibit potent HDAC inhibition (IC₅₀ = 12–45 nM against HDAC6), leveraging the hydroxamic acid moiety to chelate zinc ions in the enzyme’s active site .

Table 3: HDAC Isoform Selectivity Profile

| HDAC Isoform | IC₅₀ (nM) | Selectivity Index (vs. HDAC1) |

|---|---|---|

| HDAC6 | 12 | 15.8 |

| HDAC1 | 190 | 1.0 |

| HDAC8 | 320 | 0.6 |

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL for Staphylococcus aureus), attributed to interference with cell wall synthesis .

Pharmacological Applications

Cancer Therapeutics

HDAC inhibitors derived from this scaffold induce apoptosis in leukemia cell lines (EC₅₀ = 0.8 µM in HL-60) by upregulating pro-apoptotic proteins like Bax and caspase-3 .

Neuroprotective Agents

In murine models of Alzheimer’s disease, derivatives reduce tau hyperphosphorylation by 40% at 10 mg/kg doses via HDAC6-mediated modulation of heat shock proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume